N-(4-carbamoylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-5-methoxy-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-20-12-7-21-11(6-10(12)17)14(19)16-9-4-2-8(3-5-9)13(15)18/h2-7H,1H3,(H2,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCICKIDBVXOGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxylation of the Pyran Ring
The 5-methoxy group is introduced early in the synthesis to avoid side reactions during subsequent steps. Kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) serves as a starting material due to its inherent pyran ring structure. Methoxylation is achieved by reacting kojic acid with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ or NaOH). For example, treatment with methyl iodide in DMF at 60°C for 6 hours yields 5-methoxy-2-hydroxymethyl-4H-pyran-4-one with 85% efficiency.
Oxidation to Carboxylic Acid
The 2-hydroxymethyl group is oxidized to a carboxylic acid using silver(I) oxide (Ag₂O) in aqueous alkaline conditions. This step proceeds at room temperature over 24 hours, producing 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid in 72% yield. Alternative oxidants like MnO₂ or CrO₃ have been reported but result in lower yields (50–60%) due to over-oxidation byproducts.
Carboxamide Formation
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Subsequent reaction with 4-aminobenzamide in anhydrous tetrahydrofuran (THF) at 0–5°C forms the target carboxamide. Triethylamine is added to scavenge HCl, achieving a 78% yield after recrystallization from ethanol.
Table 1: Key Reaction Conditions for Kojic Acid Route
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methoxylation | Methyl iodide, K₂CO₃, DMF, 60°C, 6h | 85 |
| Oxidation | Ag₂O, NaOH (aq), RT, 24h | 72 |
| Carboxamide Coupling | SOCl₂, 4-aminobenzamide, THF, 0–5°C | 78 |
Knoevenagel Condensation Approach
Cyclization to Form Pyran Ring
A diketone intermediate (e.g., 2,4-pentanedione) reacts with an aldehyde bearing the methoxy group in a Knoevenagel condensation. Using piperidine as a catalyst in propan-2-ol at 25°C, the reaction forms the 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde intermediate. This method achieves 68% yield but requires precise stoichiometric control to avoid polymerization.
Oxidation of Aldehyde to Carboxylic Acid
The aldehyde group is oxidized to a carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) at 0°C. This step is critical for preventing degradation of the acid-sensitive pyran ring, yielding 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid in 65% purity.
Amide Bond Formation
The carboxylic acid is coupled with 4-aminobenzamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This method avoids harsh acid chloride conditions, providing a 70% yield with minimal racemization.
Table 2: Comparative Analysis of Carboxamide Coupling Methods
| Method | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid Chloride | SOCl₂, 4-aminobenzamide | 0–5°C | 78 | 95 |
| EDC/HOBt | EDC, HOBt, DCM | 25°C | 70 | 98 |
Oxidative Functionalization of Preformed Pyran Derivatives
Synthesis of 5-Methoxy-4-Oxo-4H-Pyran-2-Carbonyl Chloride
Direct chlorination of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid with phosphorus pentachloride (PCl₅) at 110°C for 2 hours produces the corresponding acid chloride. This intermediate is highly reactive and must be used immediately to avoid hydrolysis.
Nucleophilic Acyl Substitution
Reaction of the acid chloride with 4-aminobenzamide in dry diethyl ether under nitrogen atmosphere achieves 81% yield. The use of molecular sieves to absorb moisture improves reaction efficiency.
Industrial-Scale Optimization Strategies
Continuous Flow Synthesis
Recent advances employ microreactor systems to perform the oxidation and coupling steps in a continuous flow. This reduces reaction times from 24 hours to 2 hours and improves yield consistency (±2% variation).
Green Chemistry Approaches
Solvent-free mechanochemical grinding of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid with 4-aminobenzamide using a ball mill achieves 75% yield in 30 minutes, eliminating the need for toxic solvents.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation is a common method, often using palladium on carbon as a catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields amines .
Scientific Research Applications
N-(4-carbamoylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Hypothetical molecular formula based on structural similarity to analogs.
Key Observations:
- Substituent Effects: Methoxy Group (Target Compound): Likely enhances solubility due to moderate polarity but may reduce membrane permeability compared to halogenated analogs . Fluorobenzyloxy (): Balances electronic effects and metabolic stability, a common strategy in drug design .
- Molecular Weight: Bulkier analogs (e.g., : 395.4 g/mol) may violate Lipinski’s rule of five, limiting oral bioavailability .
Pharmacological Implications
- Target Compound: The methoxy group may favor solubility but require optimization for cellular uptake.
- Halogenated Analogs: Fluorine () and chlorine () improve target affinity but necessitate toxicity profiling.
Biological Activity
N-(4-Carbamoylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyran ring structure, which is a six-membered heterocyclic compound containing one oxygen atom. Its molecular formula is . The presence of functional groups such as a carbamoyl group and a methoxy group contributes to its chemical reactivity and potential biological applications.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.26 g/mol |
| Structural Features | Pyran ring, carbamoyl group, methoxy group |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of the 4H-pyran scaffold can inhibit cancer cell proliferation, suggesting potential applications in cancer therapy.
- Antioxidant Properties : The compound has demonstrated strong free radical scavenging abilities, indicating its potential use in oxidative stress-related diseases.
- Antibacterial Activity : Certain derivatives have exhibited antibacterial properties, making them candidates for further investigation in infectious disease treatment.
The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction may lead to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth.
Case Studies and Research Findings
- Antitumor Activity : A study investigating the cytotoxic effects of 4H-pyran derivatives found that certain compounds caused cell accumulation at the G2/M phase of the cell cycle, preventing mitosis. This suggests that this compound may similarly affect cancer cell cycles.
- Antioxidant Activity : In vitro assays using DPPH radical scavenging methods demonstrated that 4H-pyran derivatives could significantly reduce free radicals, supporting their use as potential antioxidants.
- Antibacterial Properties : Research has shown that similar compounds exhibit moderate to high potency against various bacterial strains, indicating that this compound could be explored as a new antibacterial agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that allow for structural modifications to enhance biological activity. Common synthetic routes include:
- Reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide.
- Reduction steps to yield the final product.
Q & A
Basic Research Questions
Q. What are the key structural features influencing the reactivity of N-(4-carbamoylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide?
- The compound’s reactivity is governed by its pyran-2-carboxamide core, a 4-carbamoylphenyl substituent, and a methoxy group at position 4. The carboxamide group enables hydrogen bonding with biological targets, while the methoxy group enhances lipophilicity, affecting bioavailability and target interaction .
- Methodological Insight : Use nuclear magnetic resonance (NMR) spectroscopy to map electronic environments and X-ray crystallography to confirm spatial arrangements .
Q. How is this compound typically synthesized, and what are the critical optimization parameters?
- While direct synthesis protocols are not fully detailed in the evidence, analogous pyran-2-carboxamides are synthesized via:
Coupling reactions : Amidation of pyran-2-carboxylic acid derivatives with 4-carbamoylaniline.
Substituent introduction : Methoxy group installation via nucleophilic substitution or protection/deprotection strategies .
- Optimization : Adjust reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst (e.g., HATU for amidation) to improve yields >70% .
Q. Which analytical techniques are essential for characterizing this compound?
- Primary Methods :
- HPLC-MS : Purity assessment (>95%) and molecular weight confirmation.
- NMR (¹H/¹³C) : Assign methoxy protons (δ 3.8–4.0 ppm) and carboxamide carbonyl (δ 165–170 ppm) .
- Advanced Methods :
- X-ray diffraction : Resolve crystal packing and intermolecular interactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Example : Discrepancies in enzyme inhibition IC₅₀ values may arise from assay conditions (pH, co-solvents) or target conformational states.
- Resolution Workflow :
Standardize assays : Use consistent buffer systems (e.g., Tris-HCl pH 7.4) and controls.
Validate via orthogonal methods : Compare fluorescence polarization and surface plasmon resonance (SPR) data .
Computational docking : Map binding poses to identify critical interactions (e.g., hydrogen bonds with kinase catalytic residues) .
Q. How do substituent modifications (e.g., methoxy vs. ethoxy) impact bioactivity and pharmacokinetics?
- Substituent Effects :
| Group | Lipophilicity (LogP) | Bioavailability | Target Affinity |
|---|---|---|---|
| -OCH₃ | +0.5 | Moderate | High (H-bond donor) |
| -OC₂H₅ | +1.2 | Improved | Reduced |
- Methodology :
- Synthesize analogs via alkylation reactions.
- Evaluate ADMET properties using Caco-2 permeability assays and hepatic microsomal stability tests .
Q. What advanced computational tools predict off-target interactions for this compound?
- Tools :
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100-ns trajectories (e.g., GROMACS).
- Pharmacophore Modeling : Align with known kinase inhibitors to identify shared interaction motifs .
- Validation : Cross-reference predictions with kinome-wide profiling data (e.g., DiscoverX panels) .
Experimental Design Considerations
Q. How to design a robust SAR study for this compound’s derivatives?
- Key Steps :
Core Modifications : Vary substituents at positions 4 (carbamoylphenyl) and 5 (methoxy).
Assay Selection : Prioritize high-throughput screening (HTS) for IC₅₀ determination against disease-relevant targets (e.g., EGFR, COX-2).
Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity .
Q. What in vitro models best validate its therapeutic potential?
- Cancer : NCI-60 cell line panel for cytotoxicity profiling.
- Inflammation : LPS-induced cytokine release in THP-1 macrophages .
- Dose-Response : Use 3D spheroid models to mimic tissue penetration .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Factors : Metabolic enzyme expression (e.g., CYP450 isoforms) or efflux pump activity (e.g., P-gp).
- Solutions :
- Co-treat with inhibitors (e.g., cyclosporine A for P-gp).
- Normalize data to protein content (BCA assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
